1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl-
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Overview
Description
1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl- is a synthetic organic compound that belongs to the triazene family Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl- typically involves the following steps:
Formation of the diazo compound: This can be achieved by reacting a primary amine with nitrous acid under acidic conditions.
Coupling with an ethynyl-substituted phenyl compound: The diazo compound is then coupled with a phenyl compound that has an ethynyl group and a chloro substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving nitrogen-containing compounds.
Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl- would depend on its specific application. In a biological context, it might interact with cellular components such as DNA or proteins, leading to various biochemical effects. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
1-Triazene, 1-(4-chlorophenyl)-3,3-diethyl-: Similar structure but lacks the ethynyl group.
1-Triazene, 1-(4-ethynylphenyl)-3,3-diethyl-: Similar structure but lacks the chloro group.
1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-dimethyl-: Similar structure but with different alkyl groups.
Uniqueness
The presence of both the chloro and ethynyl groups in 1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl- may impart unique chemical reactivity and potential applications compared to similar compounds. These functional groups can influence the compound’s electronic properties, stability, and interactions with other molecules.
Properties
CAS No. |
318276-64-1 |
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Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethynylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H14ClN3/c1-4-10-9-11(13)7-8-12(10)14-15-16(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
InChI Key |
RNSSSLWCNNGTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)Cl)C#C |
Origin of Product |
United States |
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